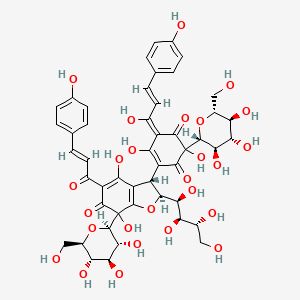

Anhydrosafflor yellow B

Description

Properties

CAS No. |

184840-84-4 |

|---|---|

Molecular Formula |

C48H52O26 |

Molecular Weight |

1044.9 g/mol |

IUPAC Name |

4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20?/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1 |

InChI Key |

NOXZTJVQKYBYAV-ARAZFESPSA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Anhydrosafflor Yellow B: A Technical Guide to its Origin, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (AHSYB) is a prominent quinochalcone C-glycoside derived from the vibrant florets of Carthamus tinctorius L., commonly known as safflower. This document provides a comprehensive overview of the origin, discovery, and key characteristics of AHSYB. It details the methodologies for its extraction and purification, summarizes its physicochemical properties, and explores its biosynthetic pathway. Furthermore, this guide presents available data on its biological activities, including its antioxidant and antiplatelet aggregation effects, which are of significant interest in the fields of pharmacology and drug development. The information is structured to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Origin and Discovery

This compound is a naturally occurring water-soluble pigment found in the yellow to reddish-orange petals of the safflower plant, Carthamus tinctorius L.[1]. This plant has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases[2]. The yellow pigments of safflower, including AHSYB and the closely related hydroxysafflor yellow A (HSYA), are recognized for their significant pharmacological activities[2].

The discovery and isolation of AHSYB have been facilitated by advancements in chromatographic techniques. Researchers have successfully isolated and purified AHSYB from safflower extracts for structural elucidation and bioactivity studies. It is often found to be one of the major active water-soluble pigments in safflower, alongside HSYA[3].

Physicochemical Properties and Characterization

AHSYB is classified as a quinochalcone C-glycoside. While specific 1H and 13C NMR data for this compound were not explicitly detailed in the searched literature, data for structurally similar quinochalcone C-glycosides isolated from Carthamus tinctorius are available and provide a reference for its chemical characterization[4][5][6]. Its structure is characterized by a chalcone backbone with C-linked glucose moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C27H30O15 | PubChem |

| Molecular Weight | 594.5 g/mol | PubChem |

| CAS Number | 184840-84-4 | [7] |

| Appearance | Yellow powder | [4] |

| Solubility | Water-soluble | [3] |

| Class | Quinochalcone C-glycoside | [1] |

Experimental Protocols

Extraction and Isolation of this compound

Several methods have been optimized for the extraction and purification of AHSYB from safflower florets.

Protocol 1: Ultrasonic-Assisted Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency of AHSYB from safflower.

-

Plant Material: Dried florets of Carthamus tinctorius L.

-

Solvent: Water or aqueous ethanol.

-

Procedure:

-

Mix the powdered safflower florets with the solvent at a specific solid-to-liquid ratio (e.g., 1:16 g/mL).

-

Perform ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined duration (e.g., 36 minutes).

-

Filter the mixture to separate the extract from the plant residue.

-

The crude extract can be further purified using techniques like macroporous resin chromatography.

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of AHSYB.

-

Sample: A crude extract of safflower enriched with AHSYB.

-

Two-phase Solvent System: A suitable two-phase solvent system is selected (e.g., ethyl acetate-n-butanol-water).

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Dissolve the crude extract in a suitable volume of the stationary or mobile phase.

-

Inject the sample into the HSCCC instrument.

-

Perform the separation under optimized conditions (e.g., revolution speed of 850 rpm, mobile phase flow rate of 2 mL/min, and a temperature of 40°C).

-

Collect the fractions containing AHSYB based on the chromatogram.

-

Analyze the purity of the collected fractions by HPLC. A purity of up to 98% has been achieved using this method.

-

Workflow for Isolation and Purification

Figure 1. Experimental workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of AHSYB is believed to be closely related to that of hydroxysafflor yellow A (HSYA), another major quinochalcone C-glycoside in safflower. The pathway originates from the general flavonoid biosynthesis pathway. While the precise enzymatic step leading to the "anhydro-" form is not fully elucidated, it is hypothesized to be a dehydration product of a precursor.

Figure 2. Proposed biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated several biological activities of therapeutic interest.

Antioxidant Activity

AHSYB exhibits significant antioxidant properties, contributing to the overall antioxidant capacity of safflower extracts. These effects are attributed to its ability to scavenge free radicals.

Table 2: Antioxidant Activity Data

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound | Not Reported in searched literature | - |

| Safflower Extract | 13.4 ± 1.0 µg GAE/mL | [8] | |

| ABTS Radical Scavenging | This compound | Not Reported in searched literature | - |

| Safflower Extract (MeOH) | 179.8 µg/mL |

Antiplatelet Aggregation Activity

AHSYB has been found to inhibit platelet aggregation induced by various agonists, suggesting its potential in the prevention and treatment of thrombotic diseases.

Table 3: Antiplatelet Aggregation Activity Data

| Inducer | Compound/Extract | IC50 Value | Reference |

| ADP | This compound | Inhibits ADP-induced platelet aggregation | [1] |

| Hydroxysafflor yellow A (25 µM) | 70.9% inhibition | [5] | |

| Arachidonic Acid | This compound | Not Reported in searched literature | - |

| Fisetin | 22 µM | [9] | |

| Kaempferol | 20 µM | [9] | |

| Quercetin | 13 µM | [9] |

Conclusion

This compound, a key bioactive constituent of Carthamus tinctorius L., presents a promising profile for further investigation in drug discovery and development. Its origin from a well-known medicinal plant, coupled with established methods for its isolation and purification, provides a solid foundation for research. The elucidated biosynthetic pathway of related compounds offers a roadmap for potential biotechnological production. While its antioxidant and antiplatelet aggregation activities are evident, further studies are required to quantify these effects with precision and to fully understand the underlying mechanisms of action. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrosafflor Yellow B from Carthamus tinctorius: A Technical Guide for Researchers

Anhydrosafflor yellow B (ASYB) is a prominent quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower. This bioactive compound has garnered significant scientific interest for its diverse pharmacological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of ASYB, focusing on its extraction, purification, chemical properties, and mechanisms of action, with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

This compound is a water-soluble pigment characterized by a quinochalcone backbone. Its chemical structure plays a crucial role in its biological activities, particularly its antioxidant properties, which are attributed to the presence of multiple hydroxyl groups.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H30O15 | [1] |

| Molecular Weight | 594.52 g/mol | [1] |

| CAS Number | 184840-84-4 | [1] |

| Appearance | Yellow powder | [2] |

| Chemical Class | Quinochalcone C-glycoside | [2] |

Extraction and Purification from Carthamus tinctorius

Several methods have been optimized for the efficient extraction and purification of ASYB from safflower petals, each offering distinct advantages in terms of yield and purity.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction

This method utilizes ultrasonic waves to enhance the extraction efficiency of ASYB.

-

Sample Preparation: Dried safflower petals are ground into a fine powder.

-

Extraction: The powdered material is mixed with a solvent (e.g., 70% ethanol) at a specified solvent-to-material ratio (e.g., 16:1 mL/g).

-

Ultrasonication: The mixture is subjected to ultrasonic treatment at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined duration (e.g., 36 minutes).

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.

Protocol 2: Water Immersion Extraction followed by Macroporous Resin Purification

This protocol involves an initial water-based extraction followed by a purification step using macroporous resin.

-

Extraction: Safflower powder is extracted with water at an optimized liquid-to-solid ratio (22:1), temperature (75°C), and time (35 minutes).[3]

-

Adsorption: The aqueous extract, with its pH adjusted to 2.8, is loaded onto an HPD-300 macroporous resin column at a flow rate of 1.9 mL/min.[3]

-

Desorption: The column is washed with deionized water, and ASYB is subsequently eluted with 74% ethanol at a flow rate of 1.6 mL/min.[3]

-

Concentration: The eluate is collected and concentrated to yield purified ASYB.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a sophisticated liquid-liquid partition chromatography technique that provides high purity ASYB.

-

Solvent System: A two-phase solvent system is selected, for instance, ethyl acetate-n-butanol-water.

-

HSCCC Separation: The crude extract is dissolved in the stationary phase and injected into the HSCCC column. The separation is performed at a specific revolution speed (e.g., 850 rpm) and flow rate of the mobile phase (e.g., 2 mL/min) at a controlled temperature (e.g., 40°C).[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing high-purity ASYB.

Table 2: Comparison of Extraction and Purification Methods for this compound

| Method | Key Parameters | Yield/Purity | Reference |

| Ultrasonic-Assisted Extraction | Temperature: 66°C, Time: 36 min, Solvent-to-material ratio: 16 mL/g, Power: 150 W | Not specified | |

| Water Immersion Extraction & Macroporous Resin Purification | Extraction: 75°C, 35 min, 22:1 liquid-to-solid ratio; Purification: HPD-300 resin, pH 2.8, 74% ethanol elution | Extraction yield: 0.465%, Purity after purification: 6.83% | [3] |

| High-Speed Counter-Current Chromatography | Speed: 850 rpm, Flow rate: 2 mL/min, Temperature: 40°C | Purity: 98% | [2] |

Pharmacological Activities and Mechanisms of Action

ASYB exhibits a wide range of pharmacological effects, with neuroprotection, cardioprotection, anti-inflammatory, and antioxidant activities being the most extensively studied.

Neuroprotective Effects

ASYB has demonstrated significant neuroprotective properties, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[4][5]

A key mechanism underlying the neuroprotective effects of ASYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4][5] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival. ASYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This cascade leads to the increased expression of antioxidant enzymes and the suppression of apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4][5]

ASYB-mediated activation of the SIRT1 signaling pathway.

Table 3: Quantitative Data on the Neuroprotective Effects of this compound

| Experimental Model | Parameter | Treatment | Result | Reference |

| Rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) | Infarct Volume | ASYB (3.5, 7 mg/kg) | Dose-dependent reduction in infarct volume | [6] |

| Rat model of MCAO/R | Neurological Deficit Score | ASYB (1.75, 3.5, 7 mg/kg) | Dose-dependent improvement in neurological score | [6] |

| Primary cultured hippocampal neurons (OGD/R) | Cell Viability | ASYB (40, 60, 80 μM) | Dose-dependent increase in cell viability | [4] |

| Primary cultured hippocampal neurons (OGD/R) | Apoptosis Rate | ASYB (80 μM) | Significant reduction in apoptosis | [4] |

Anti-inflammatory Effects

ASYB exhibits potent anti-inflammatory activity by modulating key inflammatory pathways.

ASYB has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[6] In response to inflammatory stimuli, TLR4 activation typically leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] ASYB treatment has been shown to reduce the expression of TLR4 and inhibit the nuclear translocation of NF-κB p65, thereby decreasing the production of these inflammatory mediators.[6]

Inhibitory effect of ASYB on the TLR4/NF-κB signaling pathway.

Table 4: Quantitative Data on the Anti-inflammatory Effects of this compound

| Experimental Model | Parameter | Treatment | Result | Reference |

| Rat model of acute permanent cerebral ischemia | TNF-α mRNA expression (brain) | ASYB (7 mg/kg) | Significant reduction | [6] |

| Rat model of acute permanent cerebral ischemia | IL-6 mRNA expression (brain) | ASYB (7 mg/kg) | Significant reduction | [6] |

| Rat model of acute permanent cerebral ischemia | TNF-α protein level (serum) | ASYB (7 mg/kg) | Significant reduction | [6] |

| Rat model of acute permanent cerebral ischemia | IL-6 protein level (serum) | ASYB (7 mg/kg) | Significant reduction | [6] |

Cardioprotective Effects

ASYB has been found to exert protective effects on the heart, particularly against ischemia/reperfusion injury.[2]

The cardioprotective effects of ASYB can be evaluated in vitro using a model of oxygen-glucose deprivation/reoxygenation (OGD/R) in H9c2 cardiomyocytes.

Workflow for assessing the cardioprotective effects of ASYB.

Table 5: Quantitative Data on the Cardioprotective Effects of this compound

| Experimental Model | Parameter | Treatment | Result | Reference |

| OGD/R-induced H9c2 cells | Cell Viability | ASYB | Increased cell viability | [2] |

| OGD/R-induced H9c2 cells | Apoptosis | ASYB | Inhibition of apoptosis | [2] |

| OGD/R-induced H9c2 cells | LDH release | ASYB | Decreased LDH release | [2] |

Antioxidant and Anti-platelet Aggregation Activities

ASYB is recognized for its significant antioxidant and anti-platelet aggregation properties.

Table 6: Quantitative Data on Antioxidant and Anti-platelet Aggregation Activities of this compound

| Activity | Assay | Result | Reference |

| Antioxidant | DPPH radical scavenging activity | Safflower extracts containing ASYB show dose-dependent scavenging activity. | |

| Anti-platelet Aggregation | ADP-induced platelet aggregation | ASYB is known to inhibit ADP-induced platelet aggregation. | [1] |

Conclusion

This compound, a key bioactive constituent of Carthamus tinctorius, presents a compelling profile for further investigation and development in the pharmaceutical and nutraceutical industries. Its multifaceted pharmacological activities, including potent neuroprotective, anti-inflammatory, and cardioprotective effects, are underpinned by well-defined molecular mechanisms, primarily the modulation of the SIRT1 and TLR4/NF-κB signaling pathways. The optimized extraction and purification protocols detailed in this guide provide a solid foundation for obtaining high-purity ASYB for research and development purposes. The comprehensive quantitative data and experimental workflows serve as a valuable resource for scientists and researchers aiming to explore the full therapeutic potential of this promising natural compound. Further research focusing on clinical efficacy and safety is warranted to translate the preclinical findings into tangible health benefits.

References

- 1. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]

- 2. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of Hydroxysafflor Yellow A on Inflammatory Injury in LPS-induced Endothelial Cell Injury Model through TLR4/NF-κB Pathway Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Anhydrosafflor Yellow B: A Technical Guide to its Neuroprotective Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosafflor yellow B (ASYB), a key water-soluble chalcone glycoside derived from the florets of Carthamus tinctorius L., has emerged as a promising neuroprotective agent. This technical guide synthesizes the current understanding of the molecular mechanisms underpinning ASYB's therapeutic potential in neurological disorders, with a primary focus on cerebral ischemia-reperfusion injury. We delve into the core signaling pathways, present quantitative data from key preclinical studies, detail experimental methodologies, and provide visual representations of the molecular cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by attenuating oxidative stress, inhibiting apoptosis, and suppressing neuroinflammation. These effects are orchestrated through the modulation of key signaling pathways.

Attenuation of Oxidative Stress and Apoptosis via the SIRT1 Signaling Pathway

A pivotal mechanism of ASYB in neuroprotection involves the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cell survival and metabolic regulation. In the context of cerebral ischemia-reperfusion (I/R) injury, ASYB has been shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α)[1][2][3][4].

The activation of this pathway by ASYB leads to a cascade of beneficial effects:

-

Reduced Oxidative Stress: ASYB treatment decreases the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px)[2][3].

-

Inhibition of Apoptosis: ASYB modulates the expression of apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax[1][2][3][4]. This shift in the Bax/Bcl-2 ratio is a critical factor in preventing neuronal cell death.

The neuroprotective effects of ASYB mediated by the SIRT1 pathway have been confirmed through the use of a SIRT1-specific inhibitor, EX527, which was found to abolish the protective actions of ASYB[1][2][3].

Below is a diagram illustrating the SIRT1 signaling pathway as modulated by this compound.

Anti-Inflammatory Mechanism via Inhibition of the HSP60/TLR4/NF-κB Pathway

In models of acute permanent cerebral ischemia, ASYB has been shown to exert potent anti-inflammatory effects[5]. This action is mediated by the suppression of the heat shock protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway[5].

The proposed mechanism is as follows:

-

Ischemic Insult: Cerebral ischemia leads to an increase in the expression of HSP60 and TLR4.

-

ASYB Intervention: Treatment with ASYB suppresses the elevated mRNA and protein levels of both HSP60 and TLR4[5].

-

NF-κB Inhibition: The downregulation of TLR4 signaling leads to a decrease in the activation of NF-κB p65[5].

-

Reduction of Pro-inflammatory Cytokines: The inhibition of NF-κB, a master regulator of inflammation, results in the reduced expression and release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[5].

This anti-inflammatory action contributes significantly to the overall neuroprotective effect of ASYB by mitigating the secondary neuronal damage caused by the inflammatory cascade following an ischemic event.

The following diagram illustrates the anti-inflammatory mechanism of this compound.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Neuroprotective Effects of ASYB on Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Parameter | OGD/R Group | ASYB (40 µM) | ASYB (60 µM) | ASYB (80 µM) |

| Cell Viability (%) | Markedly Inhibited | Increased | Increased | Increased (Dose-dependent) |

| LDH Leakage | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |

| ROS Levels | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |

| MDA Levels | Significantly Increased | Decreased | Decreased | Decreased (Dose-dependent) |

| GSH-Px Activity | Significantly Decreased | Increased | Increased | Increased (Dose-dependent) |

| SOD Activity | Significantly Decreased | Increased | Increased | Increased (Dose-dependent) |

| Bax Expression | Significantly Increased | Decreased | Decreased | Decreased |

| Bcl-2 Expression | Significantly Decreased | Increased | Increased | Increased |

Data synthesized from Fangma et al., 2021.[2][3]

Table 2: In Vivo Neuroprotective Effects of ASYB in Rats with Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Parameter | MCAO/R Group | ASYB (Low Dose) | ASYB (Medium Dose) | ASYB (High Dose) |

| Infarct Volume (%) | Significantly Increased | Reduced | Reduced | Reduced |

| Neurological Deficit Score | Severe Neurological Injury | Decreased | Decreased | Decreased (Dose-dependent) |

| SIRT1, FOXO1, PGC1α mRNA & Protein Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |

| Bax mRNA & Protein Expression | Significantly Increased | Decreased | Decreased | Decreased |

| Bcl-2 mRNA & Protein Expression | Significantly Decreased | Increased | Increased | Increased |

Data synthesized from Fangma et al., 2021.[1][2][3]

Table 3: In Vivo Anti-Inflammatory Effects of ASYB in Rats with Acute Permanent Cerebral Ischemia

| Parameter | Model Group | ASYB (1.75 mg/kg) | ASYB (3.5 mg/kg) | ASYB (7 mg/kg) |

| Neurological Deficit Score | High | Reduced | Reduced | Significantly Reduced |

| Infarct Volume (%) | High | Reduced | Reduced | Significantly Reduced |

| HSP60, TLR4, IL-6, TNF-α mRNA & Protein Levels | Elevated | Reduced | Reduced | Significantly Reduced |

| NF-κB p65 Protein Levels | Elevated | Reduced | Reduced | Significantly Reduced |

Data synthesized from[5].

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating the neuroprotective mechanisms of ASYB.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

-

Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats. Cells are seeded on poly-L-lysine-coated plates and maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

OGD/R Procedure: To induce ischemic-like injury, the culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours). Reoxygenation is initiated by returning the cells to the original culture medium and incubating them under normoxic conditions (95% air, 5% CO2) for a further period (e.g., 24 hours).

-

ASYB Treatment: ASYB is dissolved in the culture medium and added to the cells at various concentrations during the reoxygenation phase.

-

Endpoint Assays:

-

Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial dehydrogenase activity.

-

Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium using a commercial LDH assay kit.

-

Oxidative Stress Markers: Intracellular ROS is detected using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). MDA, SOD, and GSH-Px levels are quantified using specific colorimetric assay kits.

-

Apoptosis Assessment: Apoptotic nuclei are visualized by Hoechst 33342 staining. The expression of Bax and Bcl-2 is determined by Western blot and RT-PCR analysis.

-

The following diagram outlines the experimental workflow for the in vitro OGD/R model.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used. Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

MCAO Surgery: The right middle cerebral artery is occluded using the intraluminal filament method. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA. After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion. Sham-operated animals undergo the same surgical procedure without the filament insertion.

-

ASYB Administration: ASYB is administered to the animals, often via intravenous or intraperitoneal injection, at different doses at the onset of reperfusion or at specified time points.

-

Neurological Function Assessment: Neurological deficit scores are evaluated at a set time post-reperfusion (e.g., 24 hours) using a graded scale to assess motor, sensory, and reflex functions.

-

Infarct Volume Measurement: After euthanasia, the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarcted area remains unstained (white). The infarct volume is then calculated as a percentage of the total brain volume.

-

Molecular Analysis: Brain tissue from the ischemic penumbra is collected for molecular analysis.

-

Western Blotting: To quantify the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, Bcl-2, HSP60, TLR4, and NF-κB p65.

-

RT-PCR: To measure the mRNA expression levels of the corresponding genes.

-

Immunohistochemistry: To visualize the localization and expression of target proteins within the brain tissue.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms, primarily involving the activation of the SIRT1 pathway to combat oxidative stress and apoptosis, and the inhibition of the HSP60/TLR4/NF-κB pathway to suppress neuroinflammation. The quantitative data from preclinical studies robustly support its efficacy in models of cerebral ischemia.

For drug development professionals, ASYB represents a compelling candidate for further investigation. Future research should focus on:

-

Pharmacokinetic and pharmacodynamic profiling to optimize dosing and delivery.

-

Evaluation in a wider range of neurodegenerative disease models.

-

Long-term safety and toxicology studies.

-

Elucidation of potential interactions with other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are known to be involved in neuroprotection.

The comprehensive data presented in this guide underscore the promise of this compound as a novel therapeutic agent for the treatment of ischemic stroke and potentially other neurological disorders characterized by oxidative stress, apoptosis, and inflammation.

References

- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Unveiling the Therapeutic Potential: A Pharmacological Profile of Anhydrosafflor Yellow B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditional Chinese medicine has long utilized safflower for its purported effects on blood circulation.[3][4] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, with AHSYB emerging as a key bioactive constituent with significant therapeutic potential, particularly in the realms of cerebrovascular and cardiovascular diseases.[3][5][6] This technical guide provides an in-depth overview of the pharmacological profile of AHSYB, summarizing key findings on its pharmacodynamics and mechanism of action. Due to the limited availability of specific pharmacokinetic and toxicological data for AHSYB, information on the closely related and more extensively studied compound, Hydroxysafflor yellow A (HSYA), is provided for comparative context.

Pharmacological Profile

Pharmacodynamics

This compound exhibits a range of pharmacological activities, with its neuroprotective, antioxidant, and antiplatelet effects being the most prominent.

Neuroprotection in Cerebral Ischemia/Reperfusion Injury:

AHSYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[7][8][9] Studies have shown that AHSYB can effectively reduce infarct volume and improve neurological function in animal models of stroke.[7][9] The underlying mechanisms for this neuroprotection are multifaceted and include the attenuation of oxidative stress and the inhibition of apoptosis.[7][8][9]

Antioxidant Activity:

AHSYB possesses potent antioxidant properties.[8][10][11] In vitro experiments have shown that AHSYB can dose-dependently decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a key indicator of lipid peroxidation, in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R).[9] This antioxidant activity is believed to be a cornerstone of its protective effects against I/R-induced cellular damage.[8]

Anti-apoptotic Effects:

In addition to its antioxidant effects, AHSYB has been shown to inhibit apoptosis in neuronal cells.[7][9] This is achieved, in part, by modulating the expression of key apoptosis-related proteins. Specifically, AHSYB has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[7]

Inhibition of Platelet Aggregation:

AHSYB has been identified as an inhibitor of ADP-induced platelet aggregation.[2][12] Safflower extract, which contains AHSYB, has been shown to inhibit human platelet aggregation in a dose-dependent manner.[13][14][15] This antiplatelet activity suggests a potential role for AHSYB in the prevention and treatment of thrombotic diseases.[6]

Mechanism of Action: The SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism underlying the neuroprotective effects of AHSYB.[7][8][9] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.[7][8]

Under ischemic conditions, the expression and activity of SIRT1 are often suppressed.[7][8] AHSYB has been shown to upregulate the mRNA and protein expression of SIRT1 both in vitro in primary hippocampal neurons exposed to OGD/R and in vivo in the ischemic brain tissue of rats subjected to middle cerebral artery occlusion (MCAO).[7]

The activation of SIRT1 by AHSYB leads to the deacetylation and subsequent activation of downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] The activation of these transcription factors promotes the expression of antioxidant enzymes and anti-apoptotic proteins, thereby contributing to the overall neuroprotective effect.[7][8]

The critical role of the SIRT1 pathway in mediating the effects of AHSYB was demonstrated in studies where the neuroprotective effects of AHSYB were abolished by the use of a specific SIRT1 inhibitor, EX527.[7][8][9]

Quantitative Pharmacological Data

Table 1: Pharmacodynamic Effects of this compound (AHSYB)

| Pharmacological Effect | Model System | Observed Effect | Concentration/Dose | Reference(s) |

| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) Model | Reduced infarct volume, improved neurological function | Dose-dependent | [7][9] |

| Primary Hippocampal Neurons (OGD/R) | Increased cell viability, reduced apoptosis | 40, 60, 80 μM | [7][9] | |

| Antioxidant Activity | Primary Hippocampal Neurons (OGD/R) | Decreased ROS and MDA levels | 40, 60, 80 μM (Dose-dependent) | [9] |

| Anti-apoptotic Activity | Primary Hippocampal Neurons (OGD/R) | Increased Bcl-2 expression, decreased Bax expression | Not specified | [7] |

| Antiplatelet Activity | Human Platelets (ADP-induced aggregation) | Inhibition of platelet aggregation (as part of safflower extract) | Dose-dependent (22.3–66.6% inhibition) | [13][15] |

Table 2: Pharmacokinetic Parameters of Hydroxysafflor Yellow A (HSYA) in Rats (for comparative context)

It is crucial to note that the following data is for HSYA, not AHSYB. Pharmacokinetic properties can vary significantly even between closely related compounds.

| Parameter | Route of Administration | Dose | Value | Reference(s) |

| Bioavailability | Oral | Not specified | 1.2% | [1][16] |

| Cmax | Oral | 100 mg/kg | ~1 µg/mL | [17] |

| Tmax | Oral | Not specified | ~10 min | [1] |

| t1/2 (elimination) | Intravenous | 35, 70, 140 mg (in humans) | 3.32 h | [1] |

| Plasma Protein Binding | Intravenous | Not specified | 48% - 54.6% | [18] |

Table 3: Toxicological Data for Hydroxysafflor Yellow A (HSYA) (for comparative context)

This data is for HSYA and should not be directly extrapolated to AHSYB.

| Study Type | Species | Route of Administration | Dose | Findings | Reference(s) |

| Subchronic Toxicity (90 days) | Rat | Intraperitoneal | 180 mg/kg/day | Slight nephrotoxicity | [19] |

| 60 mg/kg/day | Prolonged blood coagulation time | [19] | |||

| 20 mg/kg/day | No observed adverse effects | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the pharmacological evaluation of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion studies, the filament is withdrawn to allow blood flow to resume.

-

Neurological Deficit Scoring: Neurological function is assessed at various time points after MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white). The infarct volume is then quantified.

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons

The OGD/R model is an in vitro model that simulates the conditions of ischemia and reperfusion at the cellular level.

-

Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic or neonatal rodents and cultured.

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

-

Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2).

-

Assessment of Cell Viability and Injury: Cell viability can be assessed using assays such as the MTT or CCK-8 assay. Cell death and apoptosis can be measured using LDH assay, TUNEL staining, or flow cytometry with Annexin V/PI staining.

Western Blot Analysis for SIRT1 Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., SIRT1, FOXO1, PGC-1α, Bcl-2, Bax, and a loading control like GAPDH or β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity is quantified to determine the relative protein expression levels.

Real-Time PCR (RT-PCR) for Gene Expression Analysis

RT-PCR is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is isolated from cells or tissues.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR amplification using specific primers for the target genes (e.g., SIRT1, FOXO1, PGC1α) and a reference gene (e.g., GAPDH or ACTB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or fluorescently labeled probes.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Tissue/Cell Preparation: Brain tissue sections or cultured cells are fixed and permeabilized.

-

Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If a hapten-labeled dUTP is used, a secondary detection step with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme is performed.

-

Visualization: The labeled apoptotic cells are visualized and quantified using fluorescence microscopy or light microscopy. The nuclei of apoptotic cells appear brightly labeled.

ELISA for Oxidative Stress Markers

Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of oxidative stress markers in biological samples like serum or cell lysates.

-

Sample Preparation: Serum or cell lysate samples are collected and prepared according to the specific kit instructions.

-

Assay Procedure: The assay is typically performed in a 96-well plate pre-coated with a capture antibody specific for the target molecule (e.g., MDA, or for antioxidant enzymes like SOD and GSH-Px, the assay measures their activity).

-

Incubation: Samples and standards are added to the wells and incubated. A detection antibody, often conjugated to an enzyme, is then added.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color product is measured using a microplate reader. The concentration of the target molecule in the samples is determined by comparing their absorbance to a standard curve.

Visualizations

The following diagrams illustrate key concepts related to the pharmacological profile of this compound.

References

- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. glpbio.com [glpbio.com]

- 3. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-2993607) | 184840-84-4 [evitachem.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 9. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]

- 12. Plant extracts inhibit ADP-induced platelet activation in humans: their potential therapeutic role as ADP antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Safflower Extract Inhibits ADP-Induced Human Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral Bioavailability-Enhancing and Anti-obesity Effects of Hydroxysafflor Yellow A in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics and excretion of hydroxysafflor yellow A, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The subchronic toxicity of hydroxysafflor yellow A of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrosafflor Yellow B: A Deep Dive into its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (ASYB), a primary water-soluble chalcone glycoside extracted from the florets of Carthamus tinctorius L. (safflower), is emerging as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of ASYB's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Data on Bioactivities

The therapeutic potential of this compound is underscored by its quantifiable effects on various biomarkers of oxidative stress and inflammation. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Antioxidant Effects of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Biomarker | Model Group | Treatment Group (ASYB) | Effect of ASYB | Reference |

| Reactive Oxygen Species (ROS) | Markedly Increased | Dose-dependently downregulated | Reduction of Oxidative Stress | [1] |

| Malondialdehyde (MDA) | Markedly Increased | Dose-dependently downregulated | Inhibition of Lipid Peroxidation | [1] |

| Glutathione Peroxidase (GSH-Px) | Significantly Decreased | Upregulated in drug-administered groups | Enhancement of Antioxidant Enzyme Activity | [1] |

| Superoxide Dismutase (SOD) | Significantly Decreased | Upregulated in drug-administered groups | Enhancement of Antioxidant Enzyme Activity | [1] |

Table 2: In Vitro Effects of this compound on Primary Hippocampal Neurons Exposed to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Parameter | Model Group (OGD/R) | Treatment Group (ASYB) | Effect of ASYB | Reference |

| Cell Viability | Significantly Decreased | Increased | Neuroprotection | [1] |

| Lactate Dehydrogenase (LDH) Release | Significantly Increased | Significantly Decreased | Reduction of Cytotoxicity | [4] |

| Reactive Oxygen Species (ROS) | Significantly Increased | Curbed in a dose-dependent manner | Reduction of Oxidative Stress | [5] |

| Malondialdehyde (MDA) | Significantly Increased | Curbed in a dose-dependent manner | Inhibition of Lipid Peroxidation | [5] |

| Glutathione Peroxidase (GSH-Px) | Significantly Decreased | Increased Production | Enhancement of Antioxidant Enzyme Activity | [5] |

| Superoxide Dismutase (SOD) | Significantly Decreased | Increased Production | Enhancement of Antioxidant Enzyme Activity | [5] |

Table 3: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Acute Permanent Cerebral Ischemia

| Biomarker | Model Group | Treatment Group (ASYB, 7 mg/kg) | Effect of ASYB | Reference |

| Infarct Volume | Significantly Increased | Reduced | Neuroprotection | [2] |

| Neurological Deficit Score | Significantly Increased | Improved | Functional Recovery | [2] |

| TNF-α (mRNA & Protein) | Significantly Increased | Attenuated | Anti-inflammatory | [2] |

| IL-6 (mRNA & Protein) | Significantly Increased | Attenuated | Anti-inflammatory | [2] |

| TLR-4 (mRNA & Protein) | Significantly Increased | Attenuated | Modulation of Innate Immunity | [2] |

| HSP60 (mRNA & Protein) | Significantly Increased | Suppressed | Anti-inflammatory | [2] |

| NF-κB p65 (Nuclear Translocation) | Significantly Increased | Decreased | Inhibition of Pro-inflammatory Signaling | [2] |

Key Signaling Pathways Modulated by this compound

ASYB exerts its antioxidant and anti-inflammatory effects by modulating several key signaling pathways.

SIRT1 Signaling Pathway

ASYB has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[1] Activation of SIRT1 by ASYB leads to the upregulation of downstream targets such as Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), contributing to its antioxidant and anti-apoptotic effects.[1][6] The neuroprotective effects of ASYB were reported to be abolished by a specific SIRT1 inhibitor, EX527.[1][6]

NF-κB Signaling Pathway

ASYB can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] In a model of acute permanent cerebral ischemia, ASYB was found to decrease the nuclear translocation of the p65 subunit of NF-κB.[2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The anti-inflammatory mechanism of ASYB is also linked to the suppression of Toll-like receptor 4 (TLR-4) and Heat Shock Protein 60 (HSP60), which are upstream activators of NF-κB.[2]

Experimental Protocols

The following sections provide an overview of the methodologies used in the cited research to evaluate the antioxidant and anti-inflammatory effects of this compound.

In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats

This model is widely used to simulate ischemic stroke and assess the neuroprotective effects of therapeutic agents.

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300 g) are housed in a climate-controlled environment.[1]

-

Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).[1] The ECA is ligated. A nylon monofilament is inserted through the CCA into the ICA to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, and 7 mg/kg) via a suitable route, such as intraperitoneal or intravenous injection, at a specific time point relative to the MCAO/R procedure.[2]

-

Outcome Measures:

-

Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.[2]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[1][2]

-

Biochemical Assays: Blood and brain tissue are collected for the analysis of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory cytokines (TNF-α, IL-6) using ELISA or other immunoassays.[1][2]

-

Molecular Analysis: Western blotting and RT-PCR are used to measure the protein and mRNA expression levels of key signaling molecules (e.g., SIRT1, NF-κB p65).[1][2]

-

In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons

This cellular model mimics the ischemic conditions of a stroke in a controlled laboratory setting.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic or neonatal rats and cultured under standard conditions.[1]

-

OGD Induction: The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration to induce oxygen-glucose deprivation.[1]

-

Reoxygenation: The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.[1]

-

ASYB Treatment: ASYB is added to the culture medium at various concentrations before, during, or after the OGD period.[1]

-

Outcome Measures:

-

Cell Viability Assays: Assays such as MTT or CCK-8 are used to quantify cell viability.[1]

-

Cytotoxicity Assays: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death.[4]

-

Oxidative Stress Measurement: Intracellular ROS levels are measured using fluorescent probes. Levels of MDA, SOD, and GSH-Px are quantified using commercially available kits.[5]

-

Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL staining or by measuring the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blotting.[1]

-

Conclusion

This compound demonstrates significant and quantifiable antioxidant and anti-inflammatory effects, positioning it as a promising candidate for further investigation in the context of diseases with underlying oxidative stress and inflammatory pathologies, such as ischemic stroke. Its mechanisms of action, centered on the modulation of the SIRT1 and NF-κB signaling pathways, provide a solid foundation for its therapeutic potential. The experimental protocols outlined in this guide serve as a reference for researchers aiming to validate and expand upon these findings. Further research is warranted to fully elucidate the clinical utility of ASYB.

References

- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 5. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Review of Anhydrosafflor Yellow B Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, a major water-soluble pigment isolated from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] Traditionally used in Chinese medicine for promoting blood circulation, safflower and its extracts have garnered significant scientific interest for their diverse pharmacological activities.[2][3] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, AHSYB is emerging as a non-negligible bioactive component with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation.[2][4] This technical guide provides a comprehensive literature review of the core research on AHSYB, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support further investigation and drug development.

Chemical and Physicochemical Properties

AHSYB is characterized by its quinochalcone structure linked to a C-glycoside moiety. This structure contributes to its water-solubility and its potent antioxidant properties.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value/Description | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | AHSYB | [1] |

| Molecular Formula | C₄₈H₅₂O₂₆ | Not explicitly found |

| Molecular Weight | 1044.91 g/mol | Not explicitly found |

| Class | Quinochalcone C-glycoside | [1] |

| Source | Carthamus tinctorius L. (Safflower) | [1] |

| Appearance | Yellow pigment | Not explicitly found |

| Solubility | Water-soluble | [1] |

Pharmacological Activities and Mechanism of Action

Current research primarily highlights the neuroprotective effects of AHSYB against cerebral ischemia/reperfusion (I/R) injury.[2][4] Its mechanism of action is multifaceted, involving antioxidant, anti-apoptotic, and anti-inflammatory pathways.[2][5]

Neuroprotection via the SIRT1 Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of AHSYB is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[2][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammation.[2] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[2][6] This activation leads to a cascade of protective effects, including the attenuation of oxidative stress and inhibition of apoptosis.[2] The critical role of this pathway was confirmed in studies where the neuroprotective effects of AHSYB were abolished by the specific SIRT1 inhibitor, EX527.[2]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of AHSYB has been quantified in both in vitro and in vivo models of cerebral ischemia.

In Vitro Efficacy

In primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), AHSYB demonstrated a dose-dependent increase in cell viability and a reduction in cytotoxicity.[2][5]

Table 2: In Vitro Neuroprotective Effects of this compound in OGD/R-injured Hippocampal Neurons

| Parameter | Concentration | Outcome | Reference |

| Cell Viability (CCK-8 Assay) | 40, 60, 80 µM | Dose-dependent increase in cell viability. Data are expressed as mean ± SD. | [2][5] |

| Cytotoxicity (LDH Release) | 40, 60, 80 µM | Dose-dependent decrease in LDH release. Data are expressed as mean ± SD. | [2][5] |

| Apoptosis (Hoechst Staining) | 40, 60, 80 µM | Significant, dose-dependent decrease in the rate of apoptotic cells. Data are expressed as mean ± SD. | [2][5] |

| Oxidative Stress Markers | 40, 60, 80 µM | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD activities. Data are expressed as mean ± SD. | [2] |

| Apoptosis-related Proteins | 80 µM | Decreased Bax expression and increased Bcl-2 expression. Data are expressed as mean ± SD of protein fold change. | [2] |

| SIRT1 Pathway Proteins | 80 µM | Increased protein expression of SIRT1, FOXO1, and PGC1α. Data are expressed as mean ± SD of protein fold change. | [2][6] |

In Vivo Efficacy

In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), intravenous administration of AHSYB significantly improved neurological outcomes.

Table 3: In Vivo Neuroprotective Effects of this compound in a Rat MCAO/R Model

| Parameter | Dosage (i.v.) | Outcome | Reference |

| Infarct Volume (TTC Staining) | 2, 4, 8 mg/kg | Dose-dependent reduction in cerebral infarct volume. Data are expressed as mean ± SD. | [2][4] |

| Neurological Deficit Score | 2, 4, 8 mg/kg | Dose-dependent improvement (decrease) in neurological deficit scores. Data are expressed as mean ± SD. | [2] |

| Apoptosis (TUNEL Assay) | 2, 4, 8 mg/kg | Dose-dependent decrease in apoptotic cells in the ischemic penumbra. | [2] |

| Oxidative Stress Markers (Serum) | 2, 4, 8 mg/kg | Dose-dependent reduction of ROS and MDA levels; dose-dependent increase in GSH-Px and SOD levels. | [2] |

| SIRT1 Pathway Proteins (Brain Tissue) | 8 mg/kg | Increased protein expression of SIRT1, FOXO1, and PGC1α in the ischemic brain tissue. Data are expressed as mean ± SD of protein fold change. | [2][6] |

Pharmacokinetics

Pharmacokinetic studies of AHSYB are limited. However, available data suggest poor oral bioavailability.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Route | Dose | Oral Bioavailability (F) | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Oral | 30 mg/kg | ~0.3% | Data not explicitly found | Data not explicitly found | Significantly lower in acute blood stasis models | Data not explicitly found | [7] |

| Intravenous | 2.5 mg/kg | N/A | Data not explicitly found | Data not explicitly found | Data not explicitly found | Data not explicitly found | [7] |

The metabolic fate of AHSYB has been investigated, revealing extensive phase I (oxidation, reduction, hydroxylation, methylation) and phase II (sulfation, glucuronidation, glutathionation) metabolism. The primary routes of clearance and excretion are renal and biliary.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in AHSYB studies.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This widely used in vivo model simulates focal cerebral ischemia.

-

Animal Model : Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

-

Anesthesia : Anesthesia is induced, typically with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Procedure :

-

A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated.

-

The ECA is ligated and transected.

-

A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion is typically maintained for a period of 1.5 to 2 hours.

-

-

Reperfusion : The monofilament is withdrawn to allow for blood flow restoration.

-

Drug Administration : AHSYB or vehicle is administered, often intravenously, at the onset of reperfusion.

-

Outcome Assessment :

-

Neurological Deficit Scoring : Assessed at 24 or 48 hours post-MCAO using a graded scale (e.g., 0-4 or 0-5) based on motor deficits.

-

Infarct Volume Measurement : Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Non-infarcted tissue stains red, while the infarct area remains white. The infarct volume is quantified using image analysis software.

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model mimics ischemic conditions in cell culture.

-

Cell Culture : Primary hippocampal neurons or neuronal cell lines (e.g., PC12) are cultured to an appropriate confluency.

-

OGD : The normal culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).

-

Reperfusion : The glucose-free medium is replaced with normal, glucose-containing medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 24 hours).

-

Treatment : AHSYB is added to the culture medium, typically at the onset of reperfusion.

-

Outcome Assessment :

-

Cell Viability : Quantified using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

-

Cytotoxicity : Measured by the release of lactate dehydrogenase (LDH) into the culture medium.

-

Apoptosis : Assessed by methods like Hoechst 33342 staining, TUNEL assay, or flow cytometry with Annexin V/PI staining.

-

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

-

Protein Extraction : Cells or brain tissues are lysed to extract total protein.

-

Protein Quantification : The total protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., SIRT1, FOXO1, PGC1α, Bax, Bcl-2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection : A chemiluminescent substrate is added, and the resulting signal is captured and quantified using an imaging system. Protein levels are typically normalized to a loading control like GAPDH or β-actin.

Analytical and Preparative Methodologies

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated UFLC-MS/MS method has been established for the quantification of AHSYB in rat plasma.[7]

-

Chromatographic System : Ultrafast Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UFLC-MS/MS).

-

Column : C18 column.

-

Mobile Phase : Gradient elution with a mixture of methanol and water or acetonitrile and an acidic modifier.

-

Detection : Negative electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode.

-

Internal Standard : Rutin is a suitable internal standard.[7]

-

Sample Preparation : Protein precipitation from plasma using methanol.

-

Linearity : The method has shown good linearity in the concentration range of 25-10,000 ng/mL.[7]

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

HSCCC is an effective technique for the preparative separation and purification of AHSYB from crude safflower extracts.[1]

-

Instrumentation : High-Speed Counter-Current Chromatography system.

-

Solvent System : A two-phase solvent system is employed. The selection is critical and based on the partition coefficient of AHSYB.

-

Optimized Parameters : Optimized conditions can achieve high purity (e.g., 98%) of AHSYB.[1] Key parameters to optimize include the rotational speed of the apparatus, the flow rate of the mobile phase, and the separation temperature.[1]

Conclusion and Future Directions

This compound is a promising bioactive compound from Carthamus tinctorius with demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for its therapeutic potential. However, significant research gaps remain. The poor oral bioavailability of AHSYB presents a major hurdle for its development as an oral therapeutic, necessitating research into novel drug delivery systems. Further in-depth pharmacokinetic and pharmacodynamic modeling is required to fully understand its absorption, distribution, metabolism, excretion, and dose-response relationships. While its role in neuroprotection is becoming clearer, its potential in other therapeutic areas, such as cardiovascular diseases and inflammatory disorders, warrants further investigation. This technical guide serves as a foundational resource for scientists and researchers to build upon the existing knowledge and unlock the full therapeutic potential of this compound.

References

- 1. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic profile of this compound in rats by ultra-fast liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Quinochalcone C-Glycosides

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily isolated from the florets of Safflower (Carthamus tinctorius L.).[1][2][3] These compounds, with Hydroxysafflor yellow A (HSYA) being a principal active component, have garnered significant attention for their diverse pharmacological effects.[4][5][6] This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and workflows.

Antioxidant Activity

Quinochalcone C-glycosides exhibit significant antioxidant properties, which are foundational to many of their other therapeutic effects.[4][7] They act as potent free radical scavengers and can modulate oxidative stress in cellular systems.[1][8] Studies have demonstrated that HSYA, in particular, shows strong antioxidant activity, comparable to that of gallic acid.[1] This activity is crucial in protecting cells from oxidative damage induced by reactive oxygen species (ROS).[4]

Data Presentation: Antioxidant Activity

The antioxidant capacity of various quinochalcone C-glycosides has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher antioxidant potency.

| Compound / Extract | Assay | IC50 Value | Reference |

| Hydroxysafflor yellow A (HSYA) | DPPH | 12.3 ± 0.9 µg/mL | [1] |

| Safflor yellow A (SYA) | DPPH | 20.3 ± 1.5 µg/mL | [1] |

| Carthamus Tinctorius Extract | DPPH | 13.4 ± 1.0 µg GAE/mL | [1] |

| Safflower Leaf Methanolic Extract | DPPH | 9.65 µg/mL | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of quinochalcone C-glycosides.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light due to its sensitivity.

-

Dissolve the test compounds (e.g., HSYA) and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.

-

-

Reaction Setup:

-

In a 96-well microplate or individual test tubes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to all wells/tubes.

-

Prepare a blank control containing only the solvent and the DPPH solution.

-

-

Incubation:

-

Thoroughly mix the contents of the wells/tubes.

-

Incubate the plate/tubes in the dark at room temperature for a set period, typically 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance of each reaction at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer or microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100

-

-

Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

-

Visualization: DPPH Assay Workflow

Anti-inflammatory Activity

Quinochalcone C-glycosides demonstrate potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways.[10][11][12] HSYA has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[4][10][13] This action reduces the expression of inflammatory cytokines like TNF-α and interleukins, and enzymes such as nitric oxide synthase (NOS).[10]

Data Presentation: Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects are often expressed as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

| Compound / Extract | Assay | Effect | Concentration | Reference |

| Carthamin yellow (CY) | CCK-8 | No cytotoxicity on Nucleus Pulposus (NP) cells | up to 200 µM | [13] |

| HSYA & AHSYB | In vitro | Inhibition of asthma-related inflammatory responses | Not specified | [11] |

| HSYA | In vivo | Neuroprotection via nitric oxide pathway modulation | Not specified | [2] |

Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol details a common method for screening inhibitors of NOS activity by measuring nitric oxide production via the Griess method.

-

Cell Culture and Stimulation:

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and culture until they reach appropriate confluency.

-

Pre-treat the cells with various concentrations of the test compound (e.g., HSYA) for a specified time (e.g., 1 hour).

-